N-Propyl-9-oxaergoline

Description

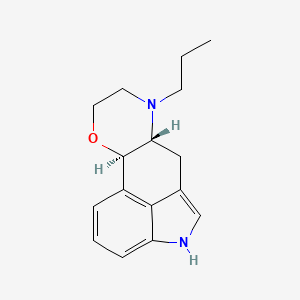

N-Propyl-9-oxaergoline is a synthetic ergoline derivative characterized by a propyl group substitution at the nitrogen atom and an oxygen atom replacing a carbon in the ergoline scaffold. Ergoline derivatives are known for their diverse pharmacological activities, including interactions with serotonin, dopamine, and adrenergic receptors. The structural modifications in this compound aim to enhance receptor selectivity, metabolic stability, or bioavailability compared to natural ergot alkaloids.

Properties

Molecular Formula |

C16H20N2O |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

(2R,7R)-6-propyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |

InChI |

InChI=1S/C16H20N2O/c1-2-6-18-7-8-19-16-12-4-3-5-13-15(12)11(10-17-13)9-14(16)18/h3-5,10,14,16-17H,2,6-9H2,1H3/t14-,16-/m1/s1 |

InChI Key |

QZLSEITWUMZHSJ-GDBMZVCRSA-N |

Isomeric SMILES |

CCCN1CCO[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34 |

Canonical SMILES |

CCCN1CCOC2C1CC3=CNC4=CC=CC2=C34 |

Synonyms |

N-propyl-9-oxaergoline RU 29717 RU-29717 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit data on N-Propyl-9-oxaergoline. However, details 9-Propyl-9H-Carbazole (CAS 1484-10-2), a structurally distinct compound with a tricyclic carbazole core and a propyl chain at the 9-position. Below is a comparative analysis based on available identifiers and general knowledge of related compounds:

Table 1: Structural and Chemical Comparison

Key Differences:

Structural Scaffold: this compound belongs to the ergoline family, which is pharmacologically significant for receptor modulation. In contrast, 9-Propyl-9H-Carbazole is a carbazole derivative, often studied for optoelectronic applications or as a precursor in organic synthesis .

Functional Applications :

- Ergoline derivatives (e.g., lisuride, cabergoline) are typically explored for neurological and endocrine disorders.

- Carbazoles like 9-Propyl-9H-Carbazole are more commonly utilized in materials science (e.g., OLEDs) or as intermediates in chemical synthesis .

Stability and Compatibility: emphasizes the importance of stability testing in pharmaceutical compounding.

Research Findings and Limitations

- Pharmacological Gaps: No receptor-binding or pharmacokinetic data for this compound are available in the provided evidence. Comparative studies with ergotamine or other ergolines would require external sources.

- Synthetic Utility: 9-Propyl-9H-Carbazole’s extensive synonym list (e.g., NSC151853, MFCD00218284) suggests its broad use in chemical libraries, though its biological relevance remains unclear .

- Compounding Considerations : Per , formulation of such compounds would require rigorous validation of mixing protocols, temperature controls, and stability testing to ensure reproducibility and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.